2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid

Medicinal chemistry Physicochemical profiling Quinazoline scaffold optimization

Researchers optimizing kinase inhibitor selectivity often face limited commercial access to functionalized quinazoline scaffolds. This 2-morpholino-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid building block directly solves synthetic bottlenecks by providing a pre-assembled morpholinoquinazoline core with a C7-COOH handle for one-step amide coupling. - Enables rapid parallel library synthesis; C7-COOH allows direct diversification without deprotection steps. - Morpholine ring enhances aqueous solubility (XLogP3-AA = -0.1) and constrains kinase hinge-binding conformation. - Validated in EGFR inhibitor programs with amide derivatives achieving IC50 as low as 6.12 nM against MDA-MB-468 cells.

Molecular Formula C13H13N3O4
Molecular Weight 275.264
CAS No. 1176114-90-1
Cat. No. B2915578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
CAS1176114-90-1
Molecular FormulaC13H13N3O4
Molecular Weight275.264
Structural Identifiers
SMILESC1COCCN1C2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2
InChIInChI=1S/C13H13N3O4/c17-11-9-2-1-8(12(18)19)7-10(9)14-13(15-11)16-3-5-20-6-4-16/h1-2,7H,3-6H2,(H,18,19)(H,14,15,17)
InChIKeyAHTDVZXKPSITCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Morpholinoquinazoline Structural and Pharmacophoric Profile


2-(Morpholin-4-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 1176114-90-1, PubChem CID 135630683) is a heterocyclic small molecule (MW 275.26 g/mol, molecular formula C13H13N3O4) that integrates a 4-oxo-3,4-dihydroquinazoline core, a directly C2-attached morpholine ring, and a C7-carboxylic acid functionality [1]. The compound belongs to the morpholinoquinazoline class, a privileged scaffold in kinase inhibitor drug discovery with demonstrated activity against DNA-PK, PI3K, and EGFR [2]. Commercially, it is available from multiple vendors as a research-grade building block with typical purity specifications of ≥98% . The combination of the morpholine ring—known to enhance aqueous solubility and modulate kinase hinge-region binding—with the C7-carboxylic acid, a position critical for target engagement in PDE5 and sEH inhibition, defines its utility as a versatile intermediate for medicinal chemistry derivatization programs [2][3].

Structural Determinants of Target Engagement and Physicochemical Profile


Within the 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid series, seemingly minor structural modifications produce profound differences in biological activity, solubility, and synthetic versatility. The C2 substituent is the primary driver of pharmacophoric differentiation: a directly attached morpholine ring (as in CAS 1176114-90-1) constrains the conformational landscape of the kinase hinge-binding motif differently than a methylene-linked morpholine (CAS 851208-07-6) or a substituted benzyl group (CAS of PDB ligand A1D5K), directly impacting DNA-PK and PI3K isoform selectivity profiles as documented in head-to-head comparisons of 2-morpholino-quinazoline analogs [1]. Moreover, the C7-carboxylic acid is not a passive solubilizing group—crystal structure evidence from the human PDE5A catalytic domain (PDB 8XWW) demonstrates that the 7-carboxylate engages in specific hydrogen-bond networks within the active site, interactions that are sterically and electronically inaccessible to analogs bearing the carboxylic acid at the C6 or C8 positions [2]. The presence of the free carboxylic acid also distinguishes this compound from ester prodrugs or methyl ester intermediates commonly used in synthetic workflows, enabling direct amide coupling for focused library synthesis without deprotection steps [3]. Substituting this compound with a core scaffold lacking the C2 morpholine (e.g., 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid, CAS 202197-73-7) eliminates the solubility advantage conferred by the morpholine ring (computed XLogP3-AA shift from -0.1 to a higher value) and removes the key pharmacophoric element required for ATP-competitive kinase inhibition [1][4].

Quantitative Differentiation Against Structural Analogs


Direct vs. Methylene-Linked Morpholine: Physicochemical and Conformational Impact

The direct C–N bond attachment of morpholine at the quinazoline C2 position in CAS 1176114-90-1 results in a lower molecular weight (275.26 g/mol) and reduced lipophilicity (PubChem XLogP3-AA = -0.1; vendor-computed LogP = 0.4579) compared to the methylene-linked analog 2-(morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (CAS 851208-07-6; MW 289.29 g/mol; expected LogP increase of approximately +0.5 to +1.0 log units due to the additional methylene group) [1]. The direct attachment also reduces the rotatable bond count (2 vs. 3 for the methylene-linked analog), resulting in a more rigid, conformationally restricted scaffold that can enhance binding affinity through reduced entropic penalty upon target engagement—a principle well-established in fragment-based drug design [1]. The target compound also possesses a lower topological polar surface area (TPSA = 95.52 Ų) compared to what would be expected for the methylene-linked variant, positioning it more favorably within the CNS drug-like chemical space if blood-brain barrier penetration is desired. Furthermore, the direct morpholine attachment eliminates the benzylic oxidation liability inherent to the methylene-linked analog, potentially improving metabolic stability in in vitro microsomal assays [2].

Medicinal chemistry Physicochemical profiling Quinazoline scaffold optimization

PI3K Isoform Selectivity: Quinazoline-4-ones vs. Benzoxazines

In a direct head-to-head study of 7- and 8-(N-substituted)-2-morpholino-quinazoline derivatives (Heppell & Al-Rawi, 2016), compounds built on the same 2-morpholino-4-oxoquinazoline core as CAS 1176114-90-1 demonstrated measurable and isoform-selective PI3K inhibition. Specifically, compound 7c (R=CH2(pyridine-4-yl)) displayed 80% inhibition of PI3Kδ at 10 μM, while compound 5a (8-N-substituted, R=CH2Ph) showed 69% inhibition of PI3Kβ at 10 μM, and compound 3a (7-N-substituted, R=CH2Ph) achieved 61% inhibition of PI3Kβ at the same concentration [1]. This contrasts sharply with structurally analogous 2-morpholino-1,3-benzoxazines, which showed a different PI3K isoform selectivity fingerprint, indicating that the quinazoline 4-oxo group and N3 position critically modulate isoform binding [1]. Importantly, these quinazoline-4-ones exhibited lower DNA-PK inhibitory activity compared to the corresponding 1,3-benzoxazines—a finding attributed to tautomerization of the 4-oxo to the 4-hydroxy (enol) form, which disrupts the key hydrogen bond between the morpholine 4-oxygen and the kinase hinge region [1][2]. This tautomerization-dependent activity modulation is a unique feature of the 4-oxoquinazoline scaffold that is absent in 4-aminoquinazoline and 1,3-benzoxazine series, providing a structural basis for target selectivity that can be exploited or mitigated through N3-substitution strategies [1].

DNA-PK inhibition PI3K isoform selectivity Anticancer kinase targets Quinazoline SAR

EGFR Kinase Inhibition via Quinazoline Carboxylate Derivatives

In a study of amide derivatives of the quinazoline carboxylate scaffold closely related to the target compound, Malhotra et al. (2020) reported that morpholino quinazoline compound 10 inhibited EGFR with an IC50 of 6.12 nM, a value comparable to the clinically approved EGFR inhibitors erlotinib and gefitinib [1]. The carboxylate group at the quinazoline 7-position served as the synthetic handle for amide formation, demonstrating that this position is compatible with potent target engagement when properly derivatized. In cellular assays, compounds 10 and 11 inhibited EGFR phosphorylation in MDA-MB-468 breast cancer cells at 10 μM, confirming target engagement in a cellular context [1]. Furthermore, across the NCI-60 human cancer cell line panel, these quinazoline carboxylate derivatives exhibited selective growth inhibition against specific solid tumor lines including NCI-H322M, NCI-H522 (non-small cell lung cancer), IGROV1, SK-OV-3 (ovarian cancer), TK-10 (renal cancer), and MDA-MB-468 (breast cancer), with selectivity patterns distinct from the pan-cytotoxic profile of doxorubicin [1]. While direct IC50 data for the free carboxylic acid CAS 1176114-90-1 against EGFR is not reported, the demonstrated potency of amide derivatives derived from the same 7-carboxy scaffold establishes a validated pathway from this building block to low-nanomolar EGFR inhibitors.

EGFR inhibition Tyrosine kinase inhibitor Non-small cell lung cancer Quinazoline amide SAR

7-Carboxylic Acid Pharmacophore Validation by PDE5 Co-crystal Structure

The co-crystal structure of the human PDE5A catalytic domain in complex with 2-(3-chlorobenzyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid (PDB ID: 8XWW, resolution 2.46 Å, deposited January 2024) provides direct structural validation that the 7-carboxylic acid group of the 4-oxoquinazoline scaffold participates in specific polar interactions within the PDE5 active site [1]. The deposited structure is part of a drug discovery program titled 'Discovery of Highly Potent and Selective PDE5 Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis' [1]. The 7-carboxylic acid moiety of the co-crystallized ligand engages the enzyme through a hydrogen-bond network, confirming that this functional group is not merely a synthetic handle but a pharmacophoric element essential for target recognition [1]. An independent study of quinazoline-based PDE5 inhibitors reported that two optimized quinazoline analogues (compounds 5 and 11) inhibited human PDE5 with IC50 values as low as 5 nM and demonstrated selective vasorelaxant effects on rat isolated pulmonary arteries (EC50 = 0.94 ± 0.30 μM and 1.03 ± 0.23 μM, respectively) compared to sildenafil [2]. These findings collectively establish the 7-carboxylic acid-bearing 4-oxoquinazoline scaffold as a validated starting point for PDE5 inhibitor development, with the C2 substituent (chlorobenzyl in the co-crystal structure; morpholine in CAS 1176114-90-1) providing an additional vector for modulating potency, selectivity, and physicochemical properties.

PDE5 inhibition X-ray crystallography Quinazoline-carboxylic acid pharmacophore Pulmonary arterial hypertension

sEH Inhibition by Quinazolinone-7-carboxamides

A systematic study of quinazolinone-7-carboxamide derivatives (Lill et al., ACS Omega, 2022) demonstrated that compounds derived from the same 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid core as CAS 1176114-90-1 achieve selective sEH inhibition with IC50 values of 0.30-0.66 μM for the most potent analogs (compounds 34, 35, 37, and 43) [1]. Critically, compound 34 also inhibited FLAP-mediated leukotriene biosynthesis with an IC50 of 2.91 μM, establishing that the quinazolinone-7-carboxamide scaffold can be tuned for dual sEH/FLAP inhibition—a polypharmacology profile not achievable with urea-based sEH inhibitors such as the reference compound AUDA (IC50 = 3.2-100 nM against sEH, but devoid of FLAP activity) [1]. The structure-activity relationship study explicitly identified the amide and thiobenzyl fragments flanking the quinazolinone nucleus as critical features governing potent sEH inhibition, confirming the synthetic utility of the C7-carboxylic acid as a derivatization point [1]. This contrasts with simpler sEH pharmacophores (e.g., adamantyl-ureas, benzoxazole-carboxamides) that lack the quinazoline core and cannot access the same dual-target profile. For researchers procuring CAS 1176114-90-1, this study provides a validated synthetic route from the carboxylic acid to biologically active sEH inhibitors with defined SAR.

Soluble epoxide hydrolase sEH inhibition Quinazolinone-7-carboxamide Anti-inflammatory drug discovery

Serine/Threonine Kinase Inhibition and Radiosensitization Potential

Patent US 9126952 (Merck Patent GmbH, granted 2015) explicitly claims morpholinylquinazolines of formula (I) as inhibitors of serine/threonine protein kinases, particularly DNA-PK, and as agents for sensitizing cancer cells to anticancer agents and/or ionizing radiation [1]. The patent describes compounds where the morpholine ring is a critical pharmacophoric element for kinase inhibition, and an exemplified compound within the patent scope demonstrated an IC50 value of 1.25 μM against the DNA-PK enzyme at 5.0 mM ATP concentration [1]. This patent establishes freedom-to-operate considerations that distinguish CAS 1176114-90-1 from other kinase inhibitor scaffolds: the specific combination of a C2-morpholine substituent with a quinazoline core falls within the claimed chemical space of this patent family, whereas 4-anilinoquinazolines (e.g., gefitinib, erlotinib) and 4-aminoquinazolines with morpholine at alternative positions represent distinct IP landscapes [1][2]. For industrial research organizations, this information is procurement-relevant because it identifies CAS 1176114-90-1 as a building block that maps onto patent-protected kinase inhibitor chemical space with potential for developing proprietary, patentable derivatives through C7-carboxylic acid functionalization—a position left open for diversification in the exemplified patent compounds.

Serine/threonine kinase inhibition DNA-PK Radiosensitization Patent-protected chemical space

Validated Research Applications


EGFR-Targeted Anticancer Agent Derivatization

The C7-carboxylic acid of CAS 1176114-90-1 serves as a direct synthetic handle for amide bond formation with diverse amine fragments. As demonstrated by Malhotra et al. (2020), morpholino quinazoline carboxylate amide derivatives achieve EGFR IC50 values as low as 6.12 nM—comparable to clinically approved erlotinib and gefitinib—with demonstrated suppression of EGFR phosphorylation in MDA-MB-468 breast cancer cells at 10 μM [1]. This application leverages the commercial availability of the building block at ≥98% purity to enable rapid parallel library synthesis for EGFR inhibitor hit-to-lead optimization, with the morpholine ring providing both solubility enhancement and kinase hinge-binding affinity. The scaffold's demonstrated selectivity across the NCI-60 panel (activity against NCI-H322M, NCI-H522, IGROV1, SK-OV-3, TK-10, and MDA-MB-468 lines) further supports its use in targeted oncology programs [1].

sEH/FLAP Dual Inhibitor Development

The free C7-carboxylic acid group of CAS 1176114-90-1 is directly amenable to conversion into quinazolinone-7-carboxamides, a compound class validated by Lill et al. (2022) as selective sEH inhibitors (IC50 = 0.30-0.66 μM for lead compounds 34, 35, 37, and 43) [2]. Critically, compound 34 demonstrated dual sEH/FLAP inhibition (FLAP IC50 = 2.91 μM), a polypharmacology profile that distinguishes quinazoline-based inhibitors from standard urea-type sEH inhibitors like AUDA, which lack FLAP activity [2]. For procurement, CAS 1176114-90-1 represents a key intermediate that can be diversified through straightforward amide coupling to explore the SAR around the amide and thiobenzyl fragments identified as critical for potent sEH inhibition, with applications in metabolic, renal, and cardiovascular disease research [2].

PI3K Isoform-Selective Chemical Probe Development

The Heppell & Al-Rawi (2016) study establishes that the 2-morpholino-4-oxoquinazoline scaffold, when functionalized at the 7- or 8-position, achieves isoform-selective PI3K inhibition (PI3Kδ: 80% inhibition at 10 μM for compound 7c; PI3Kβ: 69% and 61% inhibition for compounds 5a and 3a, respectively) [3]. CAS 1176114-90-1 provides the 7-carboxylic acid analog of this scaffold, enabling researchers to synthesize and evaluate 7-substituted derivatives for PI3K isoform selectivity profiling. The demonstrated divergence in selectivity between quinazoline-4-ones (PI3K-selective) and 1,3-benzoxazines (DNA-PK-selective) provides a rational basis for scaffold selection in chemical probe development [3]. This application is particularly relevant for academic and industrial groups investigating PI3Kδ (oncology, immunology) or PI3Kβ (thrombosis, PTEN-deficient cancers) as therapeutic targets.

Structure-Guided PDE5 Inhibitor Design

The co-crystal structure PDB 8XWW (resolution 2.46 Å) provides atomic-level evidence that the 7-carboxylic acid of the 4-oxoquinazoline scaffold engages the PDE5A catalytic domain through specific polar interactions [4]. With quinazoline-based PDE5 inhibitors achieving IC50 values as low as 5 nM and demonstrating selective pulmonary artery vasorelaxation (EC50 = 0.94-1.03 μM) compared to sildenafil [5], CAS 1176114-90-1 is positioned as a strategic starting material for PDE5 inhibitor discovery programs targeting pulmonary arterial hypertension or idiopathic pulmonary fibrosis. The C2-morpholine substituent in CAS 1176114-90-1 offers a distinct physicochemical profile (XLogP3-AA = -0.1, TPSA = 95.52 Ų ) compared to the chlorobenzyl analog in PDB 8XWW, providing an alternative vector for modulating PDE5 selectivity over other PDE isoforms.

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